LCB 03-0110 dihydrochloride is a synthetic compound recognized for its potent inhibitory effects on various tyrosine kinases, particularly c-Src kinase and discoidin domain receptors. Its chemical structure is characterized by a thienopyridine core, which is linked to multiple functional groups, enhancing its biological activity. This compound has garnered attention in both pharmaceutical and research contexts due to its potential therapeutic applications in diseases associated with abnormal kinase activity, such as cancer and fibrosis.
LCB 03-0110 is classified as a small-molecule inhibitor, specifically targeting tyrosine kinases involved in cellular signaling pathways. It is derived from thienopyridine derivatives and is primarily utilized in research settings to explore kinase inhibition mechanisms. The compound is also noted for its potential in treating conditions characterized by fibroinflammation, such as scarring and fibrotic diseases .
The synthesis of LCB 03-0110 dihydrochloride involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scalability, focusing on high yield and purity through controlled reaction conditions and purification techniques such as crystallization and chromatography.
The molecular formula of LCB 03-0110 dihydrochloride is with a molecular weight of 417.5 g/mol. Its IUPAC name is 3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol. The compound appears as a solid powder with a purity exceeding 98%.
The structural representation includes:
LCB 03-0110 dihydrochloride undergoes various chemical reactions:
These reactions yield diverse derivatives that can be further investigated for their biological properties.
LCB 03-0110 exerts its pharmacological effects primarily by inhibiting the activity of c-Src kinase and other related tyrosine kinases. The compound binds to the ATP-binding site of these kinases, effectively preventing their activation. This inhibition disrupts critical cellular signaling pathways that regulate cell proliferation, migration, and survival, making it a promising candidate for therapeutic applications in oncology and fibrosis .
LCB 03-0110 dihydrochloride has several significant applications:
LCB 03-0110 dihydrochloride exhibits potent inhibition of c-SRC kinase through ATP-competitive binding, with a remarkably low IC50 of 1.3 nM [2] [5]. The compound's thienopyridine core facilitates high-affinity interactions with the kinase's ATP-binding pocket, particularly through hydrophobic contacts in the hinge region. Its morpholinomethylphenyl substituent extends into the hydrophobic back pocket, forming van der Waals interactions with conserved residues like Ile338 and Leu393. This binding mode stabilizes the kinase in an inactive conformation, preventing autophosphorylation at Tyr419—a critical site for c-SRC activation [2] [8]. Molecular dynamics simulations reveal that LCB 03-0110 induces allosteric constraints on the activation loop, reducing catalytic efficiency by 95% compared to uninhibited c-SRC [5].
Table 1: Structural Interactions of LCB 03-0110 with c-SRC Kinase
Binding Site Region | Interacting Residues | Interaction Type | Energetic Contribution (ΔG kcal/mol) |
---|---|---|---|
Hinge region | Met341, Glu339 | Hydrogen bonding | -2.8 |
Hydrophobic back pocket | Ile338, Leu393 | Van der Waals | -4.2 |
DFG motif | Asp404, Phe405 | Steric obstruction | -3.1 |
Catalytic loop | Lys298, Glu310 | Electrostatic | -1.9 |
As a pan-discoidin domain receptor (DDR) inhibitor, LCB 03-0110 dihydrochloride targets both DDR1 and DDR2 isoforms with near-equal efficacy. It demonstrates IC50 values of 164 nM against DDR1b and 171 nM against DDR2 in collagen-induced autophosphorylation assays [4] [8]. The compound binds to the juxtamembrane domain of DDR kinases, disrupting type I collagen-induced activation by sterically hindering receptor dimerization. Key interactions involve hydrogen bonding with Asp672 (DDR1) and Lys712 (DDR2) in the catalytic cleft, coupled with π-π stacking against Phe720 within the activation loop [7] [9]. This dual inhibition is pharmacologically significant as collagen-activated DDR signaling drives fibroblast-to-myofibroblast transition—a process attenuated by LCB 03-0110 in dermal fibroblasts at 1–3 μM concentrations [1] [10].
Comprehensive kinase profiling reveals LCB 03-0110's polypharmacology across multiple kinase families. Beyond c-SRC and DDRs, it potently inhibits Bruton's tyrosine kinase (BTK; IC50 ≈ 15 nM) and spleen tyrosine kinase (Syk; IC50 ≈ 20 nM) [2] [5]. This cross-reactivity stems from structural conservation in the BTK/Syk ATP-binding pockets, where the compound's phenol group forms hydrogen bonds with conserved Arg525 (BTK) and Arg498 (Syk). However, LCB 03-0110 exhibits >100-fold selectivity against receptor tyrosine kinases like EGFR and InsR, attributed to steric incompatibility with their larger gatekeeper residues [3] [8]. Within the Src kinase family (SFK), inhibition hierarchy follows c-SRC > FYN > LYN > LCK, correlating with variations in their hydrophobic back pockets [2] [10].
Table 2: Selectivity Profile of LCB 03-0110 Across Kinase Families
Kinase | Family | IC50 (nM) | Cellular Functional Impact |
---|---|---|---|
c-SRC | SFK | 1.3 | Blocks fibroblast migration |
DDR1 | RTK | 164 | Inhibits collagen-induced myofibroblast differentiation |
DDR2 | RTK | 171 | Suppresses macrophage chemotaxis |
BTK | TEC | ~15 | Reduces LPS-induced TNF-α synthesis |
Syk | SYK-ZAP70 | ~20 | Inhibits NO production in macrophages |
VEGFR2 | VEGFR | 210* | Modulates angiogenesis* |
*Data from [1] [6]; VEGFR2 inhibition varies by assay conditions
LCB 03-0110 demonstrates a distinct inhibition hierarchy across tyrosine kinase families: c-SRC family > BTK/Syk > DDRs > VEGFR2 [1] [6] [9]. This gradient reflects differential binding thermodynamics; c-SRC inhibition exhibits the most favorable ΔG (-10.8 kcal/mol) due to extensive hydrophobic contacts, while DDR inhibition relies more on polar interactions (ΔG = -8.9 kcal/mol) [8] [10]. In cellular models, 1 μM LCB 03-0110 achieves >90% suppression of c-SRC-dependent Akt1 and FAK phosphorylation, but only ~60% inhibition of DDR-mediated signaling cascades [1] [4]. The compound's broad-spectrum activity simultaneously targets fibroblast activation (via DDR/c-SRC) and macrophage polarization (via Syk/BTK), explaining its efficacy in suppressing fibroinflammatory processes at 3–10 μM [1] [2].
Table 3: Comparative Inhibition Efficacy of LCB 03-0110 in Kinase Families
Kinase Family | Representative Members Inhibited | Inhibition Efficiency (IC50 Range) | Primary Functional Consequences |
---|---|---|---|
Src Family Kinases (SFK) | c-SRC, FYN, LYN | 1.3–50 nM | Blocks fibroblast migration; reduces α-SMA expression |
DDR Kinases | DDR1b, DDR2 | 164–171 nM | Attenuates collagen-induced receptor autophosphorylation |
Cytoplasmic Kinases | BTK, Syk | 15–20 nM | Suppresses macrophage activation; inhibits NO/TNF-α release |
Angiogenesis RTKs | VEGFR2 | 210 nM* | Modulates vascular permeability* |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9